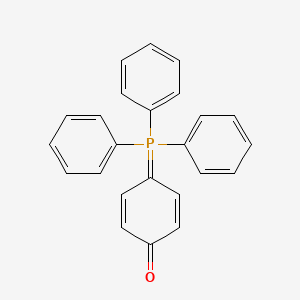
2,5-Cyclohexadien-1-one, 4-(triphenylphosphoranylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadien-1-one, 4-(triphenylphosphoranylidene)- is an organic compound with the molecular formula C24H19OP It is known for its unique structure, which includes a cyclohexadienone ring substituted with a triphenylphosphoranylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 4-(triphenylphosphoranylidene)- typically involves the reaction of 2,5-cyclohexadien-1-one with triphenylphosphine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphoranylidene group. Common solvents used in this synthesis include dichloromethane or toluene, and the reaction is often facilitated by the use of a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Cyclohexadien-1-one, 4-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol ring.
Substitution: The triphenylphosphoranylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexadienone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Cyclohexadien-1-one, 4-(triphenylphosphoranylidene)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nature.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2,5-Cyclohexadien-1-one, 4-(triphenylphosphoranylidene)- involves its ability to act as an electrophile due to the presence of the electron-withdrawing phosphoranylidene group. This makes it reactive towards nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Cyclohexadien-1-one, 4-diazo-: Another derivative of cyclohexadienone with a diazo group instead of the phosphoranylidene group.
2,5-Cyclohexadien-1-one, 2,4,4-trimethoxy-: A compound with methoxy groups instead of the phosphoranylidene group.
Uniqueness
2,5-Cyclohexadien-1-one, 4-(triphenylphosphoranylidene)- is unique due to the presence of the triphenylphosphoranylidene group, which imparts distinct reactivity and properties compared to other cyclohexadienone derivatives. This makes it particularly useful in specific synthetic applications and research contexts.
Propriétés
Numéro CAS |
102753-96-8 |
|---|---|
Formule moléculaire |
C24H19OP |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
4-(triphenyl-λ5-phosphanylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C24H19OP/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H |
Clé InChI |
TXENINYJROZVLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=C2C=CC(=O)C=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


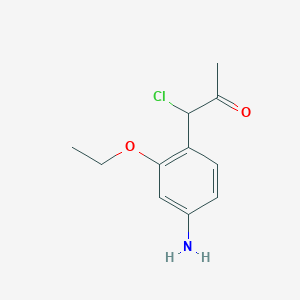
![7-methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B14066808.png)
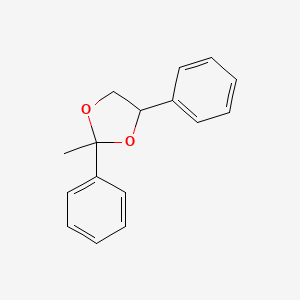
![4-(2-Bromo-5-methoxyphenyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B14066819.png)
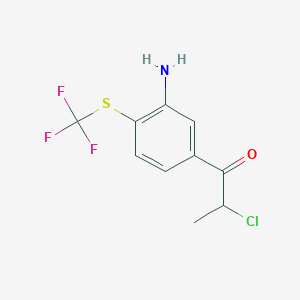

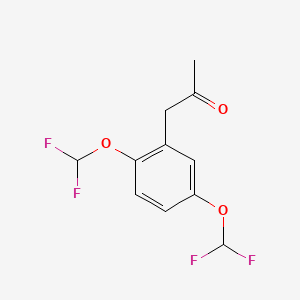
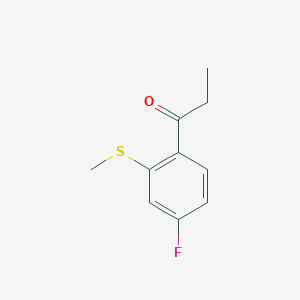
![{4-[(2S)-N-[(1S)-1-carbamoyl-4-(carbamoylamino)butyl]-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B14066850.png)

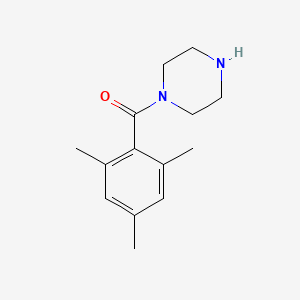
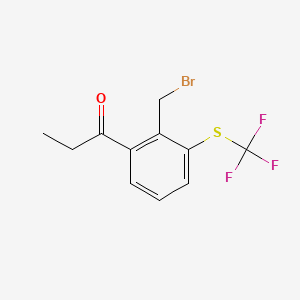
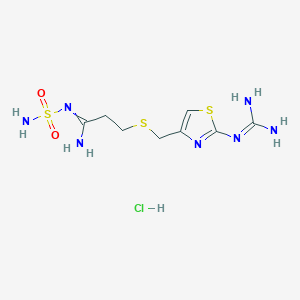
![1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]-](/img/structure/B14066869.png)
